molecular formula C9H16N2O B1489016 (3-Aminoazetidin-1-yl)(cyclopentyl)methanone CAS No. 1343674-21-4

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone

Cat. No.: B1489016
CAS No.: 1343674-21-4
M. Wt: 168.24 g/mol
InChI Key: VJBLXUKAJZVVJV-UHFFFAOYSA-N
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Description

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone: is an organic compound with the molecular formula C11H18N2O

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoazetidin-1-yl)(cyclopentyl)methanone typically involves the reaction of 3-aminoazetidine with cyclopentanone under specific conditions. One common method is the reductive amination of cyclopentanone with 3-aminoazetidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone: can undergo several types of chemical reactions:

  • Reduction: Reduction reactions can be performed to modify the compound's structure, potentially leading to the formation of new compounds with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone:

  • Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.

  • Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms and interactions.

  • Medicine: The compound's unique structure makes it a candidate for drug development, potentially leading to new therapeutic agents.

  • Industry: Its properties may be exploited in various industrial processes, such as material science and catalysis.

Mechanism of Action

(3-Aminoazetidin-1-yl)(cyclopentyl)methanone: can be compared to other similar compounds, such as 3-aminoazetidine and cyclopentanone derivatives. Its uniqueness lies in the combination of the azetidine ring and the cyclopentyl group, which may confer distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-Aminoazetidine

  • Cyclopentanone derivatives

  • Other azetidine derivatives

  • Cycloalkanone derivatives

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Properties

IUPAC Name

(3-aminoazetidin-1-yl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c10-8-5-11(6-8)9(12)7-3-1-2-4-7/h7-8H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBLXUKAJZVVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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